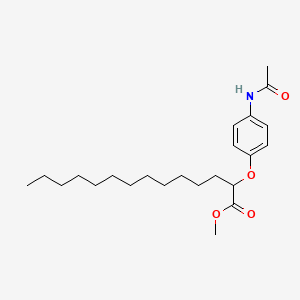

Methyl 2-(4-acetamidophenoxy)myristate

Description

Structure

2D Structure

Properties

CAS No. |

63134-19-0 |

|---|---|

Molecular Formula |

C23H37NO4 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

methyl 2-(4-acetamidophenoxy)tetradecanoate |

InChI |

InChI=1S/C23H37NO4/c1-4-5-6-7-8-9-10-11-12-13-14-22(23(26)27-3)28-21-17-15-20(16-18-21)24-19(2)25/h15-18,22H,4-14H2,1-3H3,(H,24,25) |

InChI Key |

CDRWELMQOGDRDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 4 Acetamidophenoxy Myristate and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, readily available starting materials. For Methyl 2-(4-acetamidophenoxy)myristate, two primary disconnections are logical: the ether linkage and the ester linkage. amazonaws.comyoutube.com

Ether Disconnection (C-O Bond): The most common approach for this type of molecule is disconnecting the ether bond between the phenoxy group and the myristate backbone. This leads to two key synthons: a 4-acetamidophenoxide anion and a methyl myristate cation with a positive charge at the alpha-position. The corresponding synthetic equivalents would be 4-acetamidophenol (paracetamol) and a methyl 2-halomyristate (e.g., methyl 2-bromomyristate). This pathway is generally favored due to the accessibility of the starting materials.

Ester Disconnection (C-O Bond): Alternatively, the ester bond can be disconnected. youtube.com This approach yields a 2-(4-acetamidophenoxy)myristic acid and a methyl cation synthon. The synthetic equivalents would be the carboxylic acid itself and a methylating agent like methanol (B129727) (used in an acid-catalyzed esterification) or methyl iodide. This route requires the prior synthesis of the 2-(4-acetamidophenoxy)myristic acid intermediate.

The ether disconnection strategy is often more direct for the primary synthesis of the target compound.

Optimized Reaction Pathways for Primary Compound Formation

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. edubirdie.comumass.edugold-chemistry.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

The optimized pathway involves two main steps:

Formation of the Phenoxide: 4-acetamidophenol (acetaminophen) is treated with a suitable base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic 4-acetamidophenoxide ion. Potassium carbonate (K2CO3) is a commonly used base for this purpose, offering moderate reactivity and ease of handling. umass.edunku.edu

Nucleophilic Substitution: The generated phenoxide then reacts with an alkyl halide, in this case, Methyl 2-bromomyristate, in an SN2 reaction. The phenoxide ion displaces the bromide ion, forming the desired ether linkage.

A typical solvent for this reaction is a polar aprotic solvent like 2-butanone (B6335102) (methyl ethyl ketone) or acetonitrile, which can dissolve the reactants and facilitate the SN2 mechanism. umass.eduwpmucdn.com The reaction is typically heated under reflux to ensure a reasonable reaction rate. umass.edunku.edu

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 4-acetamidophenol, Methyl 2-bromomyristate | K2CO3, 2-butanone | Reflux, 1-2 hours | This compound |

| 2 | Work-up | Water, Organic Solvent (e.g., tert-butyl methyl ether) | Extraction, Washing (e.g., with 5% NaOH), Drying | Crude Product |

| 3 | Purification | Ethanol (B145695)/Hexane | Recrystallization | Pure this compound |

Exploration of Stereoselective Synthetic Routes for Enantiomeric Control

The structure of this compound contains a chiral center at the C2 position of the myristate chain. Therefore, the compound can exist as two enantiomers (R and S). The synthetic route described in section 2.2, starting from racemic Methyl 2-bromomyristate, will produce a racemic mixture of the final product. Achieving enantiomeric control requires stereoselective synthetic methods.

Several strategies can be employed for the synthesis of specific enantiomers of α-alkoxy esters: researchgate.nettandfonline.comtandfonline.com

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor. For instance, a chiral α-hydroxy ester could be used as a starting material, with the hydroxyl group being converted to a good leaving group (e.g., a tosylate or mesylate) before reaction with the 4-acetamidophenoxide.

Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer over the other. While less common for this specific transformation, research into asymmetric etherification reactions is ongoing.

Chiral Resolution: Separation of the final racemic mixture into its individual enantiomers. This can be achieved through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Recent advancements have also explored visible-light-induced O-H insertion reactions of diazo compounds into alcohols to produce α-alkoxy esters, which could potentially be adapted for stereoselective synthesis with chiral catalysts. organic-chemistry.org

Derivatization Strategies for Targeted Structural Modification and Analog Generation

Structural analogs of this compound can be generated by modifying three key regions of the molecule: the ester moiety, the aromatic ring, and the myristate alkyl chain. nih.govmdpi.com

Ester Moiety Modifications and Functionalization

The methyl ester group can be readily modified to generate a library of different ester analogs.

Transesterification: This is a common method where the methyl group is exchanged for another alkyl or aryl group. ijcea.orgmasterorganicchemistry.com The reaction is typically catalyzed by an acid or a base and driven to completion by using a large excess of the desired alcohol (e.g., ethanol, propanol, butanol). masterorganicchemistry.com For example, reacting this compound with a large excess of ethanol in the presence of an acid catalyst would yield Ethyl 2-(4-acetamidophenoxy)myristate.

Hydrolysis and Re-esterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-acetamidophenoxy)myristic acid, under basic or acidic conditions. This carboxylic acid can then be re-esterified with a wide variety of alcohols using standard esterification methods (e.g., Fischer esterification with acid catalysis, or coupling with an alcohol using reagents like DCC/DMAP). This two-step process offers greater flexibility in introducing diverse functional groups into the ester moiety.

Aromatic Ring Substituent Variations on the Phenoxyacetamide Scaffold

Modifying the substituents on the aromatic ring can significantly alter the properties of the molecule. This involves starting with different substituted phenols in the initial Williamson ether synthesis. nih.gov

| Starting Phenol (B47542) | Resulting Analog Scaffold |

| 4-aminophenol | 2-(4-aminophenoxy) |

| 4-hydroxybenzamide | 2-(4-carbamoylphenoxy) |

| 4-fluorophenol | 2-(4-fluorophenoxy) |

| 3-acetamidophenol | 2-(3-acetamidophenoxy) |

By employing various commercially available or synthesized substituted phenols, a wide range of analogs with different electronic and steric properties can be produced. nih.govnih.gov

Myristate Alkyl Chain Length and Saturation Manipulations

The lipophilicity and chain length of the fatty acid component can be systematically varied. libretexts.orglibretexts.org This is achieved by substituting Methyl 2-bromomyristate in the Williamson ether synthesis with other α-bromo fatty acid esters.

Varying Chain Length: Using α-bromo esters of different fatty acids allows for the synthesis of analogs with shorter or longer alkyl chains. nih.govmdpi.com For example, using methyl 2-bromolaurate or methyl 2-bromopalmitate would yield the corresponding laurate and palmitate analogs.

Introducing Unsaturation: To introduce double bonds into the alkyl chain, one could start with an α-bromo ester of an unsaturated fatty acid, such as oleic acid or linoleic acid. mdpi.com This would result in analogs with increased conformational flexibility.

The synthesis of these various fatty acid esters as starting materials can be accomplished through the esterification of the corresponding fatty acids. mdpi.commedchemexpress.com

Green Chemistry Approaches and Sustainable Synthesis Research

The development of environmentally benign synthetic routes for pharmaceuticals and their intermediates is a cornerstone of modern medicinal chemistry. For a molecule such as this compound, which combines structural motifs from both pharmaceuticals (paracetamol) and fatty acids, green chemistry principles can be applied to various stages of its synthesis. Research into sustainable methodologies for analogous compounds, particularly in the formation of the ester and ether linkages, provides a framework for the green synthesis of this target molecule. Key areas of investigation include the use of biocatalysts, alternative energy sources like microwave irradiation, and the implementation of solvent-free reaction conditions.

Biocatalytic Esterification

Enzymatic catalysis, particularly through the use of lipases, represents a significant advancement in the green synthesis of esters. Lipases are highly selective, operate under mild conditions, and are biodegradable, which minimizes the environmental impact of the chemical process. For the synthesis of molecules structurally related to this compound, such as other fatty acid esters, lipases have been extensively studied.

Research on the synthesis of isopropyl myristate, a structurally similar fatty acid ester, has demonstrated the efficacy of immobilized lipases, such as Candida antarctica Lipase B (commercially available as Novozym 435), in catalyzing the esterification of myristic acid. nih.govnih.govresearchgate.netresearchgate.net These enzymatic syntheses often proceed in a single-phase medium, which can overcome mass transfer limitations and simplify downstream processing. nih.govresearchgate.net The use of an excess of the alcohol component can create a homogenous reaction system, serving as both reactant and solvent. nih.govresearchgate.net

Key findings from these studies, which can be extrapolated to the synthesis of this compound, are summarized in the table below:

| Catalyst | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Novozym 435 | Isopropyl alcohol, Myristic acid | 15:1 | 60 | 5 | >87 | nih.govresearchgate.net |

| Immobilized Lipase B | Isopropyl alcohol, Myristic acid | 3.5:1 | 60 | - | 97.5 (with pervaporation) | google.com |

These biocatalytic methods offer a promising sustainable alternative to traditional chemical esterification, which often relies on harsh acid catalysts and high temperatures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, offering significant reductions in reaction times, increased yields, and often the ability to conduct reactions under solvent-free conditions. ajrconline.org The direct interaction of microwaves with the polar molecules in a reaction mixture allows for rapid and uniform heating, a stark contrast to the slower and less efficient heat transfer of conventional heating methods. ajrconline.org

For the synthesis of phenolic esters, microwave irradiation has been shown to be a highly effective technique. researchgate.net Studies on the acetylation of phenols using acetic anhydride (B1165640) have demonstrated that the reaction can proceed efficiently under microwave irradiation without the need for a catalyst and in the absence of a solvent. asianpubs.org This approach significantly reduces the environmental footprint of the reaction by eliminating the need for potentially hazardous catalysts and solvents.

The application of microwave technology to the esterification of carboxylic acids with phenols has also been explored, with results indicating higher yields in shorter reaction times compared to conventional heating. researchgate.net For instance, the esterification of various carboxylic acids with phenol using a SiO₂-SO₃H catalyst under microwave irradiation showed significantly improved efficiency.

The following table summarizes comparative data for conventional versus microwave-assisted synthesis of a representative phenyl ester:

| Reaction | Method | Catalyst | Time | Yield (%) | Reference |

| Phenyl Benzoate Synthesis | Conventional Heating | SiO₂-SO₃H | 5 h | 94.23 | researchgate.net |

| Phenyl Benzoate Synthesis | Microwave Irradiation | SiO₂-SO₃H | 9 min | 96.45 | researchgate.net |

Furthermore, the synergy of microwave irradiation and enzymatic catalysis has been investigated, showing that microwave heating can enhance the rate of lipase-catalyzed reactions. nih.gov This combination of green technologies could be particularly effective for the synthesis of this compound, potentially leading to a highly efficient and sustainable process. Research on the microwave-assisted enzymatic synthesis of emollient esters like isopropyl myristate has shown high conversion rates (over 97%) in a matter of minutes. nih.gov

Sustainable Synthesis of Structural Analogs

The principles of green chemistry are also being applied to the synthesis of the core chemical structures that constitute this compound. For the paracetamol (acetaminophen) moiety, green synthetic routes are actively being researched. These include solvent-free synthesis and the use of renewable resources. nih.gov For instance, a direct synthesis of paracetamol from hydroquinone (B1673460) using ammonium (B1175870) acetate (B1210297) in acetic acid at elevated temperatures has been developed, offering high yield and selectivity without a metallic catalyst.

By integrating these green chemistry approaches—biocatalysis for the esterification step, microwave assistance to accelerate the reaction and reduce energy consumption, and sustainable synthesis of the starting materials—a comprehensive green synthetic strategy for this compound can be envisioned. This approach would align with the core tenets of sustainable chemical manufacturing, minimizing waste, reducing energy consumption, and utilizing safer chemical pathways.

Investigations into Molecular and Cellular Interaction Mechanisms of Methyl 2 4 Acetamidophenoxy Myristate in Vitro

Elucidation of Mechanism of Action at the Molecular Level

Without any foundational research on "Methyl 2-(4-acetamidophenoxy)myristate," any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication on this specific compound are needed before a comprehensive analysis of its molecular and cellular interactions can be compiled.

Protein-Ligand Interaction Dynamics and Binding Thermodynamics

No studies detailing the direct binding of this compound to specific protein targets have been identified. Research into the thermodynamics of such interactions, which would include measurements of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), is not present in the available literature.

Allosteric Modulation Studies

There is no evidence to suggest that this compound acts as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its natural ligand. Without experimental data, it is impossible to determine if this compound possesses such capabilities or to characterize the nature of any potential allosteric effects.

Impact on Membrane Structure and Dynamics in Model Systems

Information regarding the interaction of this compound with lipid bilayers is not available. Studies using model systems such as liposomes or supported lipid bilayers, which are crucial for understanding how a compound might affect cell membrane integrity, fluidity, and permeability, have not been published.

Specific In Vitro Biological Activity Studies (Mechanistic Focus)

Antimicrobial Activity Investigations: Mechanistic Basis

While the antimicrobial properties of various chemical compounds are a subject of intense research, no specific studies have been found that investigate the antimicrobial activity of this compound. Therefore, there is no information on its potential to disrupt microbial membranes or inhibit specific enzymes essential for microbial survival.

Anti-inflammatory Pathway Modulation Studies: Mechanistic Basis

The potential anti-inflammatory effects of this compound have not been explored in publicly available research. There are no in vitro studies examining its influence on key inflammatory pathways, such as the regulation of cytokine production (e.g., TNF-α, IL-6) or the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).

Anticancer Mechanism Research: Pathway-Specific Effects In Vitro

Similarly, the scientific literature lacks any investigation into the potential anticancer properties of this compound. There is no data from in vitro studies on its ability to induce apoptosis, cause cell cycle arrest, or affect specific signaling pathways implicated in cancer development and progression in any cancer cell lines.

In-depth Analysis of this compound: Structure-Activity and Structure-Property Relationship Studies

While specific and detailed research on the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound is not extensively available in publicly accessible literature, we can explore the foundational principles and methodologies that guide such investigations in medicinal chemistry. This article will, therefore, focus on the theoretical framework and general approaches for studying this compound, drawing parallels from closely related structures where applicable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

The exploration of a compound's SAR and SPR is fundamental to drug discovery and development, aiming to understand how the chemical structure of a molecule influences its biological activity and physicochemical properties.

Systematic modification of a lead compound is a cornerstone of medicinal chemistry used to decipher its SAR. For Methyl 2-(4-acetamidophenoxy)myristate, this would involve the synthesis and biological evaluation of a series of analogs. Key modifications could include:

Variation of the Acyl Chain: The myristate (tetradecanoate) chain could be shortened or lengthened to investigate the impact of lipophilicity and chain length on activity. Introducing unsaturation or branching within the chain could also probe the spatial requirements of the binding site.

Modification of the Acetamido Group: The acetyl group could be replaced with other acyl groups (e.g., propionyl, benzoyl) to assess the electronic and steric effects on target interaction. The amide nitrogen could also be alkylated.

Alterations of the Phenoxy Moiety: The position of the ether linkage and the acetamido group on the phenyl ring could be varied (ortho, meta, para) to understand the required substitution pattern for optimal activity.

Ester Modification: The methyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to other esters (e.g., ethyl, propyl) or amides to evaluate the influence of this group on potency and pharmacokinetic properties.

A hypothetical data table illustrating how SAR data for analogs might be presented is shown below.

| Analog | Modification | Biological Activity (e.g., IC50 in µM) |

| 1 | Parent Compound | Data Not Available |

| 1a | Lauroyl chain (C12) | Data Not Available |

| 1b | Palmitoyl chain (C16) | Data Not Available |

| 1c | Propionamido group | Data Not Available |

| 1d | Carboxylic acid | Data Not Available |

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For this compound, the key pharmacophoric elements would likely include:

A Hydrogen Bond Donor: The N-H of the acetamido group.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamido group and the ester carbonyl oxygen.

An Aromatic Ring: The phenoxy group, which can participate in π-π stacking or hydrophobic interactions.

A Hydrophobic/Lipophilic Region: The long myristate chain.

Studies on related structures, such as fibrates, have highlighted the importance of a phenoxy-alkanoic acid moiety for their biological activity. researchgate.net The acetamido group, present in compounds like paracetamol, is also known to be a key feature for its therapeutic effects. researchgate.net

Understanding how a ligand binds to its target protein is crucial for rational drug design. Techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking are employed to map these interactions. If the biological target of this compound were known, these methods could reveal:

Hydrogen Bonding Interactions: The acetamido group could form critical hydrogen bonds with amino acid residues in the binding pocket.

Hydrophobic Interactions: The myristate chain would likely occupy a hydrophobic channel or pocket within the target protein.

Aromatic Interactions: The phenyl ring could engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For instance, in studies of other ligands, the quinoxaline (B1680401) ring has been shown to interact with tryptophan and phenylalanine residues through π-π and van der Waals interactions. researchgate.net

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. nih.gov These models are developed using descriptors that quantify various aspects of the molecular structure, such as:

Electronic Descriptors: Partial charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Connectivity indices.

For a series of analogs of this compound, a QSAR model could take the general form:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

Such a model, once validated, could be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.govnih.gov For example, a QSAR study on fibrinogen inhibitors successfully used the logarithm of the partition coefficient between micelles and water (log Pmw) as a novel hydrophobic descriptor to model their antiplatelet activities. researchgate.net

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like Methyl 2-(4-acetamidophenoxy)myristate, which is an analog of acetaminophen, potential targets could include enzymes involved in pain and inflammation pathways, such as cyclooxygenase (COX) enzymes.

Docking studies would model the interaction of this compound within the active site of a target protein. The molecule's 4-acetamidophenoxy group, similar to acetaminophen, could form key hydrogen bonds with amino acid residues like TYR385 and SER530 in the COX-1 active site. The long myristate chain would likely occupy a hydrophobic channel within the enzyme's binding pocket, potentially forming van der Waals interactions with nonpolar residues such as LEU, VAL, and ILE. These interactions are critical for stabilizing the ligand-receptor complex.

The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of this interaction. Lower scores typically indicate a more favorable binding pose.

Table 1: Hypothetical Molecular Docking Scores and Key Interactions

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | -8.5 | TYR385, SER530 | Hydrogen Bond (Acetamido group) |

| LEU352, VAL523 | Hydrophobic (Myristate chain) | ||

| Cyclooxygenase-2 (COX-2) | -9.2 | ARG120, TYR355 | Hydrogen Bond (Acetamido group) |

| VAL523, ILE517 | Hydrophobic (Myristate chain) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govresearchgate.net For this compound, these calculations can determine the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of molecular reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule; a larger gap suggests lower reactivity. The MEP map visually represents the charge distribution, identifying electron-rich regions (nucleophilic sites), often colored red, and electron-poor regions (electrophilic sites), colored blue. For this molecule, the oxygen atoms of the carbonyl and ether groups would be expected to be nucleophilic centers, while the hydrogen of the amide group would be an electrophilic site. researchgate.net

Table 2: Predicted Electronic Properties from DFT Calculations (B3LYP/6-31G* level)

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation |

| LUMO Energy | -1.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.7 eV | Indicates high chemical stability |

| Dipole Moment | 3.5 Debye | Suggests moderate polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. nih.gov An MD simulation of this compound, either in a solvent like water or bound to a target protein, would reveal its conformational flexibility and the stability of its interactions over time.

The long, flexible myristate chain can adopt numerous conformations. MD simulations can explore this conformational landscape, identifying the most stable (lowest energy) shapes the molecule is likely to adopt. When simulating the ligand-protein complex from docking, MD can assess the stability of the predicted binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand within the binding site are monitored. A low and stable RMSD value over the simulation time (e.g., 100 nanoseconds) would suggest a stable binding mode. These simulations can also reveal the role of water molecules in mediating interactions between the ligand and the protein.

De Novo Design Strategies Based on Computational Insights

De novo design involves the computational creation of novel molecules with desired properties. benevolent.com Insights gained from studying this compound could inform the design of new analogs. For instance, if docking and MD simulations confirm the importance of the myristate chain's hydrophobic interactions, a de novo design algorithm could be instructed to generate molecules that retain the 4-acetamidophenoxy head group for specific hydrogen bonding but replace the myristate tail with other lipophilic groups to optimize binding affinity or other properties like solubility. The goal is to build new chemical entities from scratch that are predicted to have superior activity or improved pharmacokinetic profiles.

Cheminformatics Analysis of Related Chemical Space and Scaffold Hopping

Cheminformatics applies computational methods to analyze large datasets of chemical compounds. The chemical space around this compound can be explored to identify compounds with similar properties but different core structures.

Scaffold hopping is a key strategy in this area, aiming to replace the central molecular framework (the scaffold) while preserving the essential interactions required for biological activity. nih.govresearchgate.net Starting with the phenoxyacetamide core of the target molecule, cheminformatics tools can search databases for alternative scaffolds that can present the key functional groups (the amide and the lipophilic tail) in a similar spatial arrangement. This approach is valuable for discovering novel chemotypes that may possess improved properties, such as better metabolic stability or novel intellectual property positions. nih.govresearchgate.net

Advanced Analytical Methodologies in Research for Methyl 2 4 Acetamidophenoxy Myristate

Development of Hyphenated Techniques for Complex Mixture Analysis in Research Samples

The analysis of research samples, which are often complex biological matrices, necessitates techniques that offer both high separation power and sensitive, specific detection. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov The online combination of methods like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) provides a wealth of information from a single analytical run. researchgate.netiosrjournals.org

For a compound like Methyl 2-(4-acetamidophenoxy)myristate, which possesses both polar (amide, ester) and non-polar (myristate chain) moieties, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool. saspublishers.com LC can effectively separate the parent compound from its metabolites or degradation products in a complex mixture, such as a microsomal incubation sample or a cell lysate. The separated components then flow directly into the mass spectrometer, which provides mass-to-charge ratio data, enabling molecular weight determination and structural elucidation through fragmentation patterns. iosrjournals.orgsaspublishers.com

Key applications in the analysis of this compound would include:

Metabolite Identification: Separating and identifying potential metabolic products in in vitro or in vivo samples.

Forced Degradation Studies: Characterizing degradation products formed under stress conditions (e.g., acid, base, oxidation, heat) to understand the compound's stability.

Purity Profiling: Detecting and quantifying impurities in synthetic batches of the compound.

The choice of ionization source in the MS component is critical. For this compound, electrospray ionization (ESI) would likely be effective due to the presence of polar functional groups that can be readily protonated. nih.gov

| Parameter | Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 Reverse-Phase (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range (m/z) | 100 - 1000 |

Application of High-Resolution Mass Spectrometry for Metabolomic Profiling in Research Contexts (e.g., in vitro enzymatic metabolism)

Metabolomics aims to globally profile all small molecules (metabolites) in a biological system. nih.gov When studying a new chemical entity, untargeted metabolomics using high-resolution mass spectrometry (HRMS) is a powerful hypothesis-generating tool. nih.gov HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This accuracy is crucial for assigning correct elemental compositions to unknown metabolites.

In the context of this compound, an in vitro metabolism study using liver microsomes could be performed. Samples from this incubation would be analyzed by LC-HRMS. By comparing the metabolomic profiles of samples incubated with the compound to control samples, it is possible to identify new ions corresponding to potential metabolites. The high mass accuracy allows for the confident determination of the chemical formulas of these metabolites, indicating metabolic transformations such as hydroxylation, demethylation, or hydrolysis of the ester or amide bond. nih.gov

For example, the addition of an oxygen atom (+15.9949 Da) would suggest a hydroxylation event, a common phase I metabolic reaction. Tandem mass spectrometry (MS/MS) experiments on these high-resolution instruments can then be used to fragment the metabolite ions, providing structural information to pinpoint the location of the metabolic modification. nih.gov

| Metabolite ID | Observed m/z [M+H]+ | Proposed Formula | Mass Error (ppm) | Proposed Transformation | Retention Time (min) |

|---|---|---|---|---|---|

| M0 (Parent) | 406.2639 | C23H36NO4 | -0.8 | N/A | 8.5 |

| M1 | 422.2588 | C23H36NO5 | -1.1 | Hydroxylation on myristate chain | 7.2 |

| M2 | 392.2482 | C22H34NO4 | -0.5 | O-Demethylation | 8.1 |

| M3 | 226.1128 | C12H16NO3 | 0.3 | Ester Hydrolysis | 4.3 |

Advanced Chromatographic Separations for Isomer Analysis and Purity Assessment in Synthetic Research

The synthesis of this compound may result in the formation of various isomers, including positional isomers (if starting materials are not pure) or stereoisomers if a chiral center is present. The 2-position on the myristate chain represents a chiral center, meaning the compound can exist as R- and S-enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. mdpi.com

Advanced chromatographic techniques, particularly chiral chromatography, are essential for this purpose. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. mdpi.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability. mdpi.com

Purity assessment also relies heavily on high-resolution chromatographic methods. Ultra-high-performance liquid chromatography (UHPLC), which uses columns with smaller particle sizes (<2 µm), offers significantly higher resolution, efficiency, and speed compared to conventional HPLC. This allows for the separation and quantification of closely related impurities that might be missed with lower-resolution methods.

| Parameter | Condition |

|---|---|

| Chromatography System | HPLC with UV Detector (254 nm) |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Expected Result | Baseline separation of the two enantiomers |

Spectroscopic Techniques for Investigating Ligand-Target Interactions and Conformational Changes In Vitro

Understanding how a compound like this compound interacts with its biological target (e.g., a protein or enzyme) is fundamental to elucidating its mechanism of action. Spectroscopic techniques that can probe these interactions without the need for structural determination by X-ray crystallography are highly valuable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. nih.govresearchgate.net Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the ligand are in close proximity to the protein receptor. researchgate.net Protein-observe NMR, using isotopically labeled protein (¹⁵N, ¹³C), can map the binding site on the protein by monitoring chemical shift perturbations of specific amino acid residues upon ligand binding. nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is sensitive to changes in protein secondary structure. researchgate.net The amide I band (1600-1700 cm⁻¹) in a protein's IR spectrum is particularly informative. nih.gov If the binding of this compound induces a conformational change in its target protein, such as an increase in α-helix or β-sheet content, this can be detected as a shift in the amide I band components. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis absorption spectrum of a protein (particularly tryptophan and tyrosine residues) or a ligand can sometimes be observed upon binding, providing a simple method to determine binding affinity.

These techniques provide dynamic and solution-state information about the ligand-target complex, complementing static structural methods.

| Technique | Information Obtained | Typical Application for this compound |

|---|---|---|

| NMR Spectroscopy | Binding epitope mapping, conformational changes, binding affinity (Kd). nih.govresearchgate.net | Identifying which functional groups of the compound are involved in binding to its target protein. |

| FTIR Spectroscopy | Changes in protein secondary structure (α-helix, β-sheet) upon ligand binding. nih.govresearchgate.net | Determining if the compound binding induces a global conformational change in the target protein. |

| UV-Vis Spectroscopy | Binding affinity, monitoring binding events through spectral shifts. | Quantifying the strength of the interaction between the compound and its target. |

No Publicly Available Research Data Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific research findings pertaining to the chemical compound "this compound" were identified. Consequently, the generation of an article detailing its future research directions, as per the requested outline, is not possible at this time.

The inquiry sought to explore several advanced areas of research for this specific compound, including:

Integration with Systems Biology Approaches: This would involve mapping the compound's interaction with complex biological networks.

Exploration of Novel Biological Hypotheses: This would be based on understanding the compound's mechanism of action.

Advancements in Synthetic Scalability: This would focus on optimizing the chemical synthesis for producing research quantities.

Development of Advanced In Vitro Models: This would aim to create more sophisticated laboratory models to study the compound's effects.

The absence of foundational research on this compound means there is no data to support a discussion in these specialized areas. Scientific inquiry into a novel compound typically begins with basic characterization, synthesis, and preliminary biological screening before progressing to the advanced topics outlined in the request. As no such preliminary data is publicly accessible, any article on the future directions of its research would be purely speculative and lack the required scientific basis.

Further investigation into this compound would be necessary to generate the foundational data required to explore the sophisticated research avenues requested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.